C1-resveratrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .
Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
C1-resveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroresveratrol.
Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Various substituted resveratrol derivatives.
Scientific Research Applications
C1-resveratrol has a wide range of scientific research applications, including:
Mechanism of Action
C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .
Comparison with Similar Compounds
C1-resveratrol is often compared with other polyphenolic compounds, such as:
Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.
This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .
Properties
Molecular Formula |
C30H27NO3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
InChI Key |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.